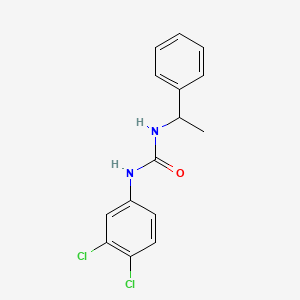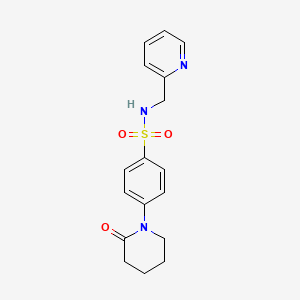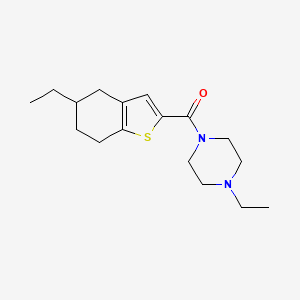
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 3,4-dichlorophenyl and a 1-phenylethyl moiety
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea typically involves the reaction of 3,4-dichloroaniline with 1-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)amide: Similar structure but with an amide group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(11-5-3-2-4-6-11)18-15(20)19-12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHFBOCTYIVIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride](/img/structure/B5140218.png)

![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5140242.png)
![2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol](/img/structure/B5140243.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)

![2-(4-Chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5140258.png)
![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![(5E)-1-(4-methylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5140275.png)


